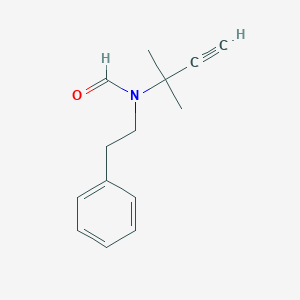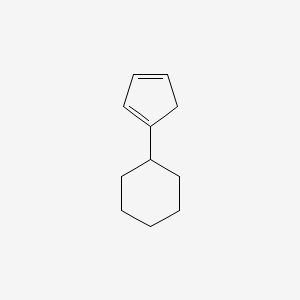
(Cyclopenta-1,3-dien-1-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexylcyclopenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis. Conjugated dienes are known for their stability and reactivity, which are influenced by the delocalization of electrons across the double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclohexylcyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive coupling of alkynes using nickel catalysts has been shown to be an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for synthesizing complex dienes.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexylcyclopenta-1,3-diene may involve large-scale catalytic processes. The use of transition metal catalysts, such as nickel or palladium, can facilitate the efficient coupling of alkyne precursors to form the desired diene. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides, to form addition products.
Oxidation and Reduction: The diene can be oxidized to form epoxides or other oxygenated products. Reduction reactions can convert the diene to alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HBr) are commonly used electrophiles.
Oxidation: Oxidizing agents such as peroxides or osmium tetroxide can be used to oxidize the diene.
Reduction: Reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium) can be used for reduction reactions.
Major Products Formed
Electrophilic Addition: The major products are typically halogenated alkenes or alkanes, depending on the reaction conditions.
Oxidation: Epoxides or diols are common oxidation products.
Reduction: Alkanes or partially reduced alkenes are typical reduction products.
Applications De Recherche Scientifique
1-cyclohexylcyclopenta-1,3-diene has several applications in scientific research:
Organic Synthesis: The compound serves as a valuable building block for synthesizing more complex molecules.
Material Science: Conjugated dienes are used in the production of polymers and other materials with unique electronic properties.
Pharmaceutical Research: The compound can be used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 1-cyclohexylcyclopenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The delocalized electrons in the diene system can interact with electrophiles, nucleophiles, or radicals, leading to the formation of new chemical bonds. The specific pathways and intermediates depend on the nature of the reagents and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene used in the production of natural rubber and other polymers.
Cyclohex-2-enone: A conjugated enone with both a double bond and a carbonyl group.
Uniqueness of 1-cyclohexylcyclopenta-1,3-diene
1-cyclohexylcyclopenta-1,3-diene is unique due to its specific structural features, including the cyclohexyl group and the cyclopentadiene ring. These features impart distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
52274-31-4 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
cyclopenta-1,3-dien-1-ylcyclohexane |
InChI |
InChI=1S/C11H16/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8,10H,1-3,6-7,9H2 |
Clé InChI |
AQHXALDLCNTRII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
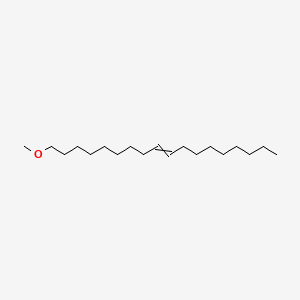
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

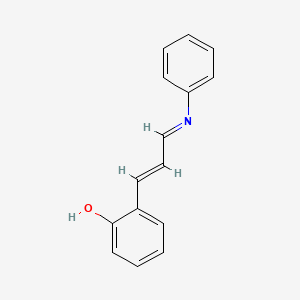

![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)

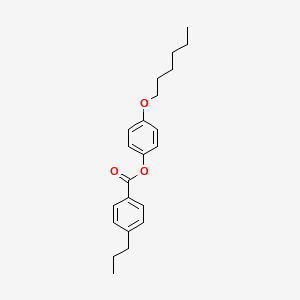
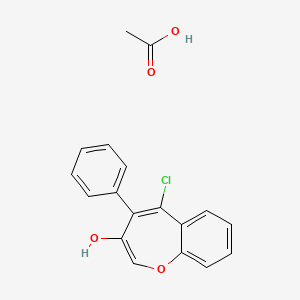
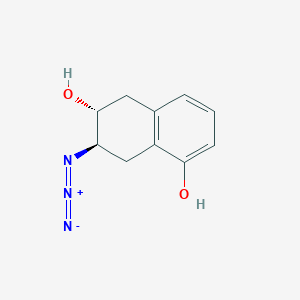
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
